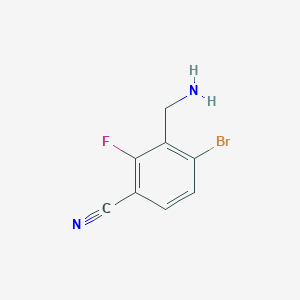
3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile is an organic compound that features a benzene ring substituted with an aminomethyl group, a bromine atom, a fluorine atom, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluorobenzonitrile to introduce the bromine atom at the 4-position. This is followed by a formylation reaction to introduce a formyl group at the 3-position. The formyl group is then converted to an aminomethyl group through reductive amination using reagents such as sodium borohydride and ammonium chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more environmentally friendly reagents and solvents to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The aminomethyl group can be oxidized to a formyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Reduction: 3-(Aminomethyl)-4-fluoro-2-aminobenzonitrile.
Oxidation: 3-(Formylmethyl)-4-bromo-2-fluorobenzonitrile.
Applications De Recherche Scientifique
3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Chemical Biology: It can be used as a probe to study biological processes involving amine and nitrile functionalities.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through its aminomethyl and nitrile groups. These interactions can modulate the activity of the target proteins, leading to therapeutic effects. The bromine and fluorine atoms can also influence the compound’s binding affinity and selectivity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Aminomethyl)-4-hydroxybenzonitrile
- 3-(Aminomethyl)-4-chlorobenzonitrile
- 3-(Aminomethyl)-4-methylbenzonitrile
Uniqueness
3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of substituents can significantly alter the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially more effective in its applications compared to similar compounds .
Propriétés
Formule moléculaire |
C8H6BrFN2 |
|---|---|
Poids moléculaire |
229.05 g/mol |
Nom IUPAC |
3-(aminomethyl)-4-bromo-2-fluorobenzonitrile |
InChI |
InChI=1S/C8H6BrFN2/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2H,4,12H2 |
Clé InChI |
PUDDEVYDBWXFMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C#N)F)CN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dimethylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15250966.png)
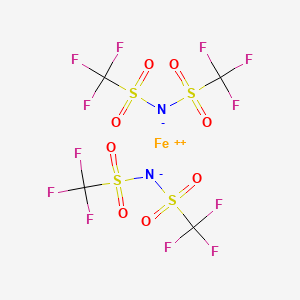

![2-(2-Oxo-1,2-dihydropyridin-3-yl)-1H-benzo[d]imidazole-6-carboximidamide](/img/structure/B15251003.png)

![[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]](2-)-N21,N22,N23,N24]nickel(4+)](/img/structure/B15251018.png)
![6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15251021.png)
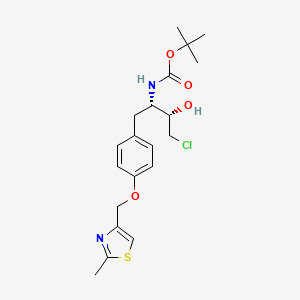
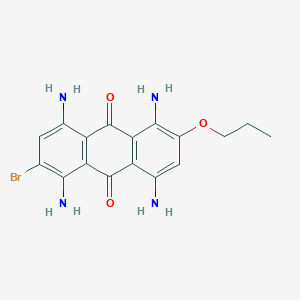

![6'-Methyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B15251041.png)

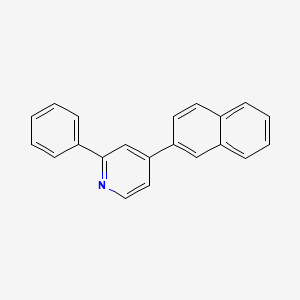
![2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione](/img/structure/B15251060.png)
